Aqueous Solubility: Sulfonated vs. Non-Sulfonated Indolenine Core
2,3,3-Trimethyl-3H-indole-5-sulfonic acid exhibits high water solubility, whereas its non-sulfonated counterpart, 2,3,3-trimethylindolenine (CAS 1640-39-7), is insoluble in water and requires organic solvents such as chloroform or toluene for dissolution . This solubility differential directly impacts the performance of the resulting cyanine dyes: sulfonated cyanines synthesized from 2,3,3-trimethyl-3H-indole-5-sulfonic acid remain monomeric in aqueous buffers at concentrations up to 5 × 10⁻⁵ M, while non-sulfonated cyanines aggregate and precipitate under identical conditions [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Freely soluble in water and aqueous buffers |
| Comparator Or Baseline | 2,3,3-Trimethylindolenine (CAS 1640-39-7) – insoluble in water; soluble only in chloroform, toluene, or dichlorobenzene |
| Quantified Difference | Qualitative binary difference: water-soluble vs. water-insoluble |
| Conditions | Standard ambient temperature and pressure solubility assessment |
Why This Matters
Aqueous solubility eliminates the need for organic co-solvents in bioconjugation workflows, preserving biomolecule integrity and reducing protocol complexity.
- [1] Markova LI, Fedyunyayeva IA, Povrozin YA, et al. Water soluble indodicarbocyanine dyes based on 2,3-dimethyl-3-(4-sulfobutyl)-3H-indole-5-sulfonic acid. Dyes and Pigments. 2013;96(2):535-546. View Source
